Proglumide
Overview
Description
Proglumide is a drug that inhibits gastrointestinal motility and reduces gastric secretions . It acts as a cholecystokinin antagonist, which blocks both the CCK A and CCK B subtypes . It was mainly used in the treatment of stomach ulcers, although it has now been largely replaced by newer drugs for this application .
Synthesis Analysis
Theoretical and experimental methods proved that sulindac and proglumide form a simple eutectic system containing a molar fraction of proglumide of 0.7 at the eutectic point . The product with the eutectic composition, obtained by solvent evaporation, shows a significant improvement in the sulindac dissolution rate compared to the corresponding physical mixture .
Molecular Structure Analysis
Proglumide has a molecular formula of C18H26N2O4 . Its average mass is 334.410 Da and its monoisotopic mass is 334.189270 Da .
Chemical Reactions Analysis
A study found that sulindac and proglumide form a simple eutectic system containing a molar fraction of proglumide of 0.7 at the eutectic point . The product with the eutectic composition, obtained by solvent evaporation, shows a significant improvement in the sulindac dissolution rate compared to the corresponding physical mixture .
Physical And Chemical Properties Analysis
Proglumide has a density of 1.1±0.1 g/cm3, a boiling point of 589.8±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C . It also has a molar refractivity of 91.5±0.3 cm3, a polar surface area of 87 Å2, and a molar volume of 294.2±3.0 cm3 .
Scientific Research Applications
Neuropathic Pain and Analgesic Effects
Proglumide has been used in the treatment of neuropathic pain, acting by inhibiting the peptide cholecystokinin (CCK). Neural injury can elevate plasma CCK levels, and proglumide has shown efficacy in augmenting the analgesic effect of sustained-release morphine in neuropathic pain cases. Notably, proglumide has been administered as a racemic mixture, and research has focused on separating this mixture to optimize its therapeutic effects (Muralidhar et al., 2002).
Hepatic Impairment and Safety
Studies have explored the pharmacokinetics and safety of proglumide in subjects with hepatic impairment. Research indicates that proglumide is safe and exhibits similar pharmacokinetic properties in subjects with cirrhosis compared to healthy controls. This finding supports the potential of proglumide as a therapeutic agent for individuals with liver conditions, including cirrhosis and hepatocellular carcinoma (HCC) (Hsu et al., 2022).
Gastrointestinal Function
Proglumide's influence on gastrointestinal function has been a subject of interest. Studies have shown its effects on the proliferation of colonic mucosal epithelial cells, suggesting its role in regulating gastrointestinal motility and possibly in conditions like ulcerative colitis and other gastrointestinal disorders (Pawlikowski et al., 2009).
Cancer Research
In cancer research, proglumide has shown potential in various contexts. It has been investigated for its effects on cell proliferation in gastric and colorectal cancer, indicating its role in modulating gastrin-mediated growth pathways. This research suggests proglumide's potential as a therapeutic agent in oncology, particularly for gastrointestinal cancers (Shuang, 2001).
Animal Studies
Animal studies have examined the impact of proglumide on ruminal motility in sheep, providing insights into its potential veterinary applications. Such research helps understand proglumide's broader biological effects and its potential utility in animal health (Onaga, 2007).
Placebo Effect in Clinical Trials
Proglumide has been instrumental in understanding the placebo effect in clinical trials. Studies have highlighted its role in enhancing placebo-activated endogenous opioids, which has implications for both the design of clinical trials and the understanding of treatment efficacy in various conditions (Petrovic, 2006).
Future Directions
properties
IUPAC Name |
4-benzamido-5-(dipropylamino)-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-3-12-20(13-4-2)18(24)15(10-11-16(21)22)19-17(23)14-8-6-5-7-9-14/h5-9,15H,3-4,10-13H2,1-2H3,(H,19,23)(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMKFQYCZXERLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023516 | |
Record name | Proglumide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Proglumide | |
CAS RN |
6620-60-6 | |
Record name | Proglumide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6620-60-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Proglumide [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006620606 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Proglumide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13431 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | proglumide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757841 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Proglumide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Proglumide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.880 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROGLUMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EPL8W5565D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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